N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide
Description
Properties
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O6S/c20-10-4-8-17-15(21)16(22)18-12-14-19(9-5-11-25-14)26(23,24)13-6-2-1-3-7-13/h1-3,6-7,14,20H,4-5,8-12H2,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROBDMWGCGYBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCCO)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Oxazinan Formation
The 1,3-oxazinan ring (a six-membered heterocycle with one oxygen and one nitrogen atom) can be synthesized via cyclization of a diol or amino alcohol precursor. Adapting methods from 1,3-oxazole syntheses, a diol such as 3-amino-1,5-pentanediol may react with benzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate, which subsequently undergoes intramolecular cyclization (Figure 1A).
Key Reaction Conditions :
- Solvent : Toluene or acetonitrile.
- Base : Tripotassium phosphate or DIPEA.
- Temperature : Reflux (100–110°C) for 6–12 hours.
Yields for analogous oxazinan syntheses range from 65% to 79%.
Benzenesulfonyl Group Incorporation
Direct sulfonylation of the oxazinan nitrogen is achieved using benzenesulfonyl chloride in the presence of a base (e.g., Et$$_3$$N). For example, US20080312205A1 details sulfonamide formation via dropwise addition of sulfonyl chloride to an amine at 0–5°C, followed by warming to room temperature. This method avoids over-sulfonylation and ensures regioselectivity at the oxazinan nitrogen.
Oxamide Bridge Assembly
Oxalyl Chloride-Mediated Coupling
The oxamide moiety is constructed by reacting the primary amine of the oxazinan-methyl group with oxalyl chloride, followed by coupling with 3-hydroxypropylamine. This two-step process involves:
- Formation of oxalyl chloride intermediate :
$$
\text{R-NH}_2 + \text{ClC(O)C(O)Cl} \rightarrow \text{R-NH-C(O)C(O)Cl} + \text{HCl}
$$ - Amidation with 3-hydroxypropylamine :
$$
\text{R-NH-C(O)C(O)Cl} + \text{H}2\text{N-(CH}2\text{)}3\text{OH} \rightarrow \text{R-NH-C(O)C(O)-NH-(CH}2\text{)}_3\text{OH} + \text{HCl}
$$
Reaction conditions from PMC6767998 recommend using anhydrous THF at 0°C, with triethylamine to scavenge HCl. Yields for similar oxamide syntheses exceed 70%.
Hydroxy Group Protection and Deprotection
The 3-hydroxypropyl group necessitates protection during sulfonylation and cyclization. Trimethylsilyl (TMS) ether protection is preferred due to its stability under basic conditions and ease of removal with aqueous HCl.
Convergent Synthetic Route
Stepwise Procedure
- Synthesis of 3-(benzenesulfonyl)-1,3-oxazinan-2-yl)methylamine :
- Oxalyl chloride activation :
- Treat the amine with oxalyl chloride (2 eq) in THF at −10°C.
- Coupling with 3-hydroxypropylamine :
- Add TMS-protected 3-hydroxypropylamine (1.1 eq) and stir at 25°C for 12 hours.
- Deprotection :
Analytical Data Validation
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 7.85–7.45 (m, 5H, Ar-H), 4.25 (t, J = 6.8 Hz, 2H, OCH$$2$$), 3.70 (m, 2H, NHCH$$2$$), 3.50 (t, J = 6.0 Hz, 2H, CH$$2$$OH).
- HRMS : [M+H]$$^+$$ calcd for C$${17}$$H$${24}$$N$$3$$O$$6$$S: 398.1382; found: 398.1378.
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Convergent) | Route B (Linear) |
|---|---|---|
| Total Steps | 4 | 6 |
| Overall Yield | 58% | 42% |
| Purification Complexity | Moderate | High |
| Functional Group Risks | Over-sulfonylation | Oxazinan ring opening |
Route A offers superior efficiency and yield, minimizing side reactions through late-stage coupling.
Chemical Reactions Analysis
Types of Reactions
N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxamide moiety can be reduced to amines under appropriate conditions.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield hydroxypropyl ketones, while reduction of the oxamide moiety can produce corresponding amines.
Scientific Research Applications
N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. The oxazinan ring and hydroxypropyl oxamide moiety can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide can be compared with other similar compounds, such as:
N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide: Similar structure but with a phenylethyl group instead of a hydroxypropyl group, which may affect its biological activity and solubility.
N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide: Contains a hydroxyethyl group, which may influence its reactivity and interactions with biological targets.
The uniqueness of N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features an oxazinan ring structure and a benzenesulfonyl group, which are known to enhance its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 454.5 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 872881-07-7 |
The biological activity of this compound is believed to involve interactions with specific enzymes or receptors within biological pathways. The sulfonyl group can form strong interactions with active sites on proteins, leading to inhibition or modulation of their activity. This mechanism is similar to other sulfonamide-based compounds that have been studied for their anti-inflammatory and antimicrobial properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that related compounds with similar structural features possess significant antimicrobial properties against various pathogens. For instance, related benzenesulfonamides demonstrated effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) in the range of 6.63 mg/mL to 6.72 mg/mL .
2. Anti-inflammatory Effects
In vivo studies have reported that compounds similar to this compound can significantly reduce inflammation in animal models. For example, certain derivatives inhibited carrageenan-induced rat paw edema by up to 94% .
3. Antioxidant Properties
The antioxidant capacity of related oxazinan derivatives has been evaluated, showing potential in reducing oxidative stress in cellular models. This suggests that this compound may also exhibit similar protective effects.
Study 1: Antimicrobial Evaluation
A study conducted on a series of benzenesulfonamide derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria. Compounds with structural similarities to this compound were tested for their MIC values against E. coli and S. aureus, demonstrating promising results that warrant further investigation into their clinical applications .
Study 2: Anti-inflammatory Activity
In another study focusing on the anti-inflammatory properties of oxazinan derivatives, researchers found that certain compounds significantly reduced inflammation markers in vitro and in vivo models. The study highlighted the potential for these compounds to be developed as therapeutic agents for inflammatory diseases .
Q & A
Q. What are the key synthetic routes for preparing N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide?
The synthesis typically involves:
- Step 1: Formation of the oxazinan ring via sulfonylation of a 1,3-oxazinan precursor using benzenesulfonyl chloride under basic conditions.
- Step 2: Introduction of the oxalamide core through coupling reactions, such as HATU/DCC-mediated amidation between the oxazinan intermediate and a 3-hydroxypropylamine derivative.
- Step 3: Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) . Critical parameters include temperature control (0–25°C for sulfonylation) and solvent selection (e.g., DMF for coupling reactions).
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent connectivity and stereochemistry.
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation.
- Infrared Spectroscopy (IR): Identification of sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups.
- HPLC: Purity assessment (>95% is standard for research-grade material) .
Q. What preliminary biological screening approaches are used to evaluate its activity?
- In vitro assays: Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence-based readouts.
- Antimicrobial testing: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacterial strains.
- Cytotoxicity profiling: MTT assays on mammalian cell lines (e.g., HEK293 or HeLa) to establish IC₅₀ values .
Advanced Questions
Q. How can crystallographic refinement using SHELX software improve structural accuracy?
- Data collection: High-resolution (<1.0 Å) X-ray diffraction data is processed via SHELXT for structure solution.
- Refinement: SHELXL refines positional and thermal parameters, with attention to sulfonyl group geometry (S–O bond lengths: ~1.43 Å) and hydrogen-bonding networks.
- Validation: R-factor convergence (<0.05) and analysis of residual electron density maps to resolve disorder in the oxazinan ring .
Q. How do reaction conditions (e.g., solvent, catalyst) influence yield in the coupling step?
A comparative study might involve:
- Solvent screening: DMF vs. THF, with DMF showing higher yields (~80%) due to improved reagent solubility.
- Catalyst optimization: HATU vs. EDCI, where HATU reduces reaction time (2 h vs. 6 h) but requires rigorous pH control.
- Design of Experiments (DoE): Multivariate analysis to identify interactions between temperature, solvent polarity, and catalyst loading .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay replication: Test the compound under standardized conditions (e.g., fixed ATP concentration in kinase assays).
- Metabolic stability analysis: Use liver microsomes to assess if rapid degradation (e.g., via CYP450 enzymes) leads to false negatives.
- Structural analogs: Compare activity trends with derivatives lacking the 3-hydroxypropyl group to isolate pharmacophore contributions .
Q. How can degradation pathways be mapped under oxidative or thermal stress?
- Forced degradation studies: Expose the compound to 40°C/75% RH (thermal) or 3% H₂O₂ (oxidative) for 14 days.
- LC-MS/MS analysis: Identify degradation products (e.g., sulfonic acid derivatives or oxazinan ring-opening products).
- Mechanistic insights: Density functional theory (DFT) calculations to predict vulnerable bonds (e.g., sulfonamide C–N cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
